molecular formula C17H14ClN3OS B2436441 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 476459-74-2

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2436441
CAS No.: 476459-74-2
M. Wt: 343.83
InChI Key: QWTDHZTWNRLDLI-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a chemical compound featuring the 1,3,4-thiadiazole scaffold, a heterocyclic ring system known for its significant potential in medicinal chemistry research . This scaffold is recognized for its strong aromaticity and the presence of the =N-C-S- moiety, which are associated with diverse biological activities and contribute to good in-vivo stability and low toxicity in higher vertebrates . The 1,3,4-thiadiazole ring is a bioisostere for several other rings, including pyrimidine and pyridazine, and its derivatives often exhibit favorable properties for research, such as good cell permeability and oral absorption due to the lipophilicity provided by the sulfur atom . This specific compound is of particular interest for screening in anticancer and central nervous system (CNS) disease research. Derivatives of the 1,3,4-thiadiazole nucleus have demonstrated potent cytotoxic activities against various cancerous cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) in vitro studies . Furthermore, the 1,3,4-thiadiazole scaffold has shown promise in anticonvulsant research, as it is known to interact with the GABA-A receptor pathway, which helps prevent abnormal neuronal firing in the brain . The mesoionic nature of many 1,3,4-thiadiazole derivatives allows them to cross cellular membranes and the blood-brain barrier effectively, making them suitable candidates for investigating neurological targets . Applications & Research Value: • Oncology Research: Serves as a key scaffold for investigating novel apoptosis inducers and cytotoxic agents . • A valuable candidate for studies targeting epilepsy and other neurological conditions due to its potential interaction with the GABAergic system . • Acts as a versatile building block for the synthesis and exploration of new chemical entities with potential pharmacological properties . Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-9-5-4-8-13(14)16-20-21-17(23-16)19-15(22)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTDHZTWNRLDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Cyclization with Phosphorus Pentachloride

A high-yielding approach involves reacting thiosemicarbazide with 2-chlorophenylacetic acid in the presence of phosphorus pentachloride (PCl₅). This method, adapted from a patent (CN103936691A), proceeds via a solid-phase mechanochemical reaction:

  • Reagents :

    • Thiosemicarbazide (1 mol)
    • 2-Chlorophenylacetic acid (1.2 mol)
    • PCl₅ (1.2 mol)
  • Procedure :

    • Grind reagents at room temperature for 30 minutes.
    • Quench with alkaline solution (pH 8–8.2) to yield 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole.
    • Purify via recrystallization (ethanol/water).

Yield : >91%.
Advantages : Minimal solvent use, short reaction time, and scalability.

Hydrazide Cyclization with Carbon Disulfide

An alternative route, derived from triazolo-thiadiazole syntheses, employs 2-chlorobenzohydrazide:

  • Reagents :

    • 2-Chlorobenzohydrazide (1 mol)
    • Carbon disulfide (1.5 mol)
    • Potassium hydroxide (1.5 mol)
  • Procedure :

    • Reflux in ethanol to form potassium dithiocarbazinate.
    • Treat with hydrazine hydrate to cyclize into 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole.

Yield : ~70%.
Advantages : Compatibility with sensitive functional groups.

Amide Bond Formation

The 2-amino group of the thiadiazole intermediate undergoes amidation with 3-phenylpropanoic acid. This step utilizes carbodiimide-mediated coupling, as demonstrated in N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives:

EDC/HOBt-Mediated Coupling

  • Reagents :

    • 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole (1 mol)
    • 3-Phenylpropanoic acid (1.2 mol)
    • EDC (1.2 mol), HOBt (1.2 mol)
  • Procedure :

    • Activate 3-phenylpropanoic acid with EDC/HOBt in acetonitrile (30 min).
    • Add thiadiazole amine, stir for 24 h at room temperature.
    • Work up with ethyl acetate/water, purify via column chromatography (EtOAc/petroleum ether).

Yield : 60–70% (extrapolated from analogous reactions).
Characterization :

  • IR : 1650 cm⁻¹ (C=O stretch).
  • ¹H NMR : δ 7.40–7.20 (m, aromatic H), 3.10 (t, CH₂), 2.60 (t, CH₂).

Comparative Analysis of Synthetic Routes

Method Thiadiazole Formation Amidation Total Yield Key Advantage
Solid-Phase + EDC/HOBt 91% 60–70% ~55% Scalability, minimal purification
Hydrazide + EDC/HOBt 70% 60–70% ~42% Functional group tolerance

Mechanistic Insights

  • Thiadiazole Cyclization : PCl₅ facilitates dehydrative cyclization by activating the carboxylic acid into an acyl chloride intermediate, which reacts with thiosemicarbazide’s nucleophilic sulfur.
  • Amide Coupling : EDC converts the carboxylic acid into an O-acylisourea, which reacts with the amine to form the amide bond without racemization.

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the 5-position requires electron-deficient aryl groups (e.g., 2-chlorophenyl) to direct cyclization.
  • Purification : Column chromatography (EtOAc/petroleum ether) effectively removes unreacted starting materials and coupling byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide serves as a significant building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable for developing new compounds with tailored properties.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. Preliminary tests suggest that this compound may possess similar properties, making it a candidate for further investigation against pathogens.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Initial findings indicate that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor interaction.

Medicine

The therapeutic potential of this compound is being explored for various conditions:

  • Epilepsy Treatment : Some studies suggest that thiadiazole derivatives can modulate neurotransmitter systems, indicating potential use in treating epilepsy.
  • Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways positions it as a possible candidate for developing anti-inflammatory medications .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Agrochemicals : Its biological activity makes it suitable for developing pesticides or herbicides.
  • Pharmaceuticals : As a precursor in drug synthesis, it can lead to the development of new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interact with receptors involved in disease processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The presence of the thiadiazole ring and the chlorophenyl group contributes to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H14ClN3OS
  • Molecular Weight : 319.81 g/mol
  • CAS Number : To be determined based on synthesis data.

The compound features a thiadiazole ring, a chlorophenyl group, and a phenylpropanamide moiety. The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar thiadiazole-based compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In particular, derivatives with substitutions on the thiadiazole ring have demonstrated enhanced cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism
N(1)-hydroxy-N(8)-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamideMCF-76.80HDAC inhibition
N(1)-hydroxy-N(8)-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamideHepG210.10HDAC inhibition

The docking studies reveal that these compounds bind effectively to the active sites of HDACs, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes required for microbial growth. For instance, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has shown promising results against various bacterial strains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring is believed to facilitate binding to proteins involved in critical cellular processes such as:

  • Enzyme Inhibition : Compounds may inhibit enzymes like HDACs or kinases that are crucial for cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors may alter signaling pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the anticancer potential of thiadiazole derivatives:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. Results indicated that modifications to the thiadiazole structure significantly impacted anticancer activity .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that substituents on the thiadiazole ring can enhance activity against cancer cells. For example, shifting from para to ortho positions significantly increased potency .

Q & A

Basic: What are the standard synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide?

Answer:
The synthesis typically involves cyclization of thiosemicarbazide derivatives with POCl₃ under reflux. For example:

React 3-phenylpropionic acid (or its chloride) with thiosemicarbazide in POCl₃ at 90°C for 3 hours .

Precipitate the product by adjusting pH to 8–9 with NH₃, followed by recrystallization (e.g., DMSO/water mixture).
Key Variables:

  • Molar ratios (e.g., 1:1 acid/thiosemicarbazide).
  • Reflux time/temperature (e.g., 90°C, 3 hours).
StepReagents/ConditionsYield Optimization Tips
1POCl₃, 90°C, 3hUse anhydrous conditions to avoid hydrolysis
2NH₃ precipitationSlow addition of NH₃ to minimize impurities

Advanced: How can synthetic yields be improved for this compound?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
  • Purification: Gradient recrystallization (e.g., ethanol/water) improves purity .
    Troubleshooting Low Yields:
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Characterize byproducts (e.g., unreacted thiosemicarbazide) via HPLC-MS .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:
Core techniques include:

  • ¹H/¹³C NMR: Confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm) .
  • HPLC: Assess purity (≥98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • IR: Validate amide C=O stretch (~1650 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

Advanced: How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

Answer:

  • Crystallization: Grow crystals via slow evaporation (e.g., DMSO/ethanol).
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Analysis: Refine structures with SHELXL; validate bond angles/distances (e.g., C–S bond ≈ 1.68 Å in thiadiazole) .

Basic: What biological targets are associated with this compound?

Answer:

  • Anticancer: Inhibits topoisomerase II (IC₅₀ ~12 µM in MCF-7 cells) .
  • Antimicrobial: Active against Gram-positive bacteria (MIC 8 µg/mL for S. aureus) .

Advanced: How can conflicting mechanistic data (e.g., varying IC₅₀ values) be reconciled?

Answer:

  • Assay Variability: Compare cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) .
  • Solubility Effects: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Control Experiments: Include reference inhibitors (e.g., doxorubicin for topoisomerase II) .

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with topoisomerase II (PDB: 1ZXM).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
    Key Interactions:
  • Thiadiazole sulfur forms hydrophobic contacts with Leu541.
  • Chlorophenyl group engages in π-π stacking with Phe472 .

Advanced: How are stability and degradation profiles evaluated under physiological conditions?

Answer:

  • Forced Degradation: Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS.
  • Thermal Stability: Heat at 60°C for 1 week; monitor decomposition by ¹H NMR .
    Findings:
  • Stable at pH 7.4 (PBS buffer), but hydrolyzes at pH <2 (amide bond cleavage) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Modification Sites:
    • Replace 2-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) .
    • Vary the propanamide chain length (C2 vs. C3) .
  • Testing Protocol:
    • Synthesize 10–15 analogs via parallel synthesis.
    • Screen for cytotoxicity (MTT assay) and selectivity (normal vs. cancer cells) .

Basic: What analytical challenges arise in detecting synthesis byproducts?

Answer:

  • Common Byproducts:
    • Uncyclized thiosemicarbazide intermediates (detect via LC-MS, m/z ~250) .
    • Chlorinated side products from POCl₃ overuse (identify via Cl isotopic patterns in HRMS) .
      Mitigation:
  • Optimize POCl₃ stoichiometry (3 mol equiv. recommended) .

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